molecular formula C9H15N3O B1395011 2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol CAS No. 1178351-00-2

2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

Cat. No. B1395011
CAS RN: 1178351-00-2
M. Wt: 181.23 g/mol
InChI Key: UPOMXXBWJRCFIY-UHFFFAOYSA-N
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Description

The compound “2-[3-(Aminomethyl)-2-pyridinylamino]-1-ethanol” is also known as 2-Picolylamine . It is a colorless liquid and is a common bidentate ligand and a precursor to more complex multidentate ligands .


Synthesis Analysis

2-Picolylamine can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The empirical formula of 2-Picolylamine is C6H8N2 . The molecular weight is 108.14 . The SMILES string representation of the molecule is NCc1ccccn1 .


Chemical Reactions Analysis

2-Picolylamine can be used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It can also act as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .


Physical And Chemical Properties Analysis

2-Picolylamine is a liquid with a density of 1.05 g/mL at 25 °C . The refractive index n20/D is 1.544 (lit.) . The boiling point is 82-85 °C/12 mmHg (lit.) .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in many pharmaceuticals. The compound can serve as a precursor in synthesizing various piperidine derivatives, including substituted piperidines and piperidinones. These derivatives are vital for creating new drugs with potential therapeutic applications .

Biotechnology: Enzyme Inhibition Studies

In biotechnological research, the compound can be used to study enzyme-substrate interactions. Its structure allows it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme-based assays .

Materials Science: Advanced Material Synthesis

This compound’s functional groups make it suitable for synthesizing advanced materials. For example, it can be used to create polymers with specific properties or as a building block for electronic materials that require precise molecular architecture .

Environmental Science: Analytical Method Development

In environmental science, the compound can be utilized to develop new analytical methods for detecting environmental pollutants. Its reactivity and ability to form complexes with metals can be particularly useful in creating sensitive assays for heavy metals and other contaminants .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure can be exploited in analytical chemistry for chromatography and spectroscopy. It can serve as a standard or a reagent to calibrate instruments and develop new methods for analyzing complex mixtures .

Pharmacology: Drug Discovery and Development

In pharmacology, the compound’s ability to interact with various biological targets can be harnessed in the drug discovery process. It can be used to synthesize potential drug candidates, especially in the realm of central nervous system disorders and cancer treatment .

Safety and Hazards

2-Picolylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-[[3-(aminomethyl)pyridin-2-yl]-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMXXBWJRCFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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